10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(4-Chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound characterized by a tricyclic core structure containing sulfur (5-thia) and four nitrogen atoms (1,8,11,12-tetraaza). The molecule features a 4-chlorobenzenesulfonyl group at position 10 and a 3-ethylphenylamine substituent at position 5. The compound’s tricyclic framework suggests conformational rigidity, which may contribute to selective binding interactions in biological systems.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-2-13-4-3-5-15(12-13)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-8-6-14(22)7-9-16/h3-12H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJEIQMRJHODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate This intermediate is then subjected to cyclization reactions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control. The process often requires purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine ()
- Differences :
- Sulfonyl group : 4-methylbenzenesulfonyl (electron-donating methyl) vs. 4-chlorobenzenesulfonyl (electron-withdrawing chloro).
- Aromatic amine: 4-ethoxyphenyl (polar ethoxy group) vs. 3-ethylphenyl (non-polar ethyl group). Impact:
- The ethyl group in the target compound improves lipophilicity compared to the ethoxy group, favoring passive diffusion across biological membranes .
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene ()
- Differences :
- Core structure : Hexaazatricyclo (six nitrogen atoms) vs. tetraazatricyclo (four nitrogen atoms).
- Substituents : Additional phenyl and methyl groups vs. sulfonyl and ethylphenyl groups.
- Impact :
- The hexaazatricyclo system increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier penetration.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
Bioactivity Considerations
- The 4-chlorobenzenesulfonyl group in the target compound may enhance binding to serine proteases or kinases, as seen in sulfonamide-based inhibitors.
Analytical Techniques
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities. Its unique structure suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN5O2S
- Molecular Weight : 459.9 g/mol
- CAS Number : 892738-18-0
The compound features a tetraazatricyclo structure which may facilitate interactions with various biological macromolecules.
Mechanistic Insights into Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activity through diverse mechanisms:
-
Inhibition of Enzymatic Activity :
- Compounds containing sulfonamide groups have been shown to inhibit various enzymes by mimicking substrate or co-factor structures. This inhibition can lead to downstream effects in metabolic pathways.
-
Antiviral Properties :
- Aryl sulfonamides have demonstrated antiviral activity against influenza viruses by inhibiting viral entry and replication mechanisms. For instance, compounds similar to the target compound have been reported to reduce viral titers significantly in cell culture models (up to four logs) against multiple subtypes of influenza A virus .
Study 1: Antiviral Activity
A study highlighted the antiviral potential of a structurally related aryl sulfonamide. It was found to effectively inhibit the replication of influenza A viruses through targeting hemagglutinin (HA), a critical protein for viral entry into host cells. The study concluded that such compounds warrant further investigation due to their broad-spectrum antiviral activity .
Study 2: Enzyme Inhibition
Another case focused on the inhibition of lysine-specific demethylase 1 (LSD1), where similar sulfonamide derivatives were evaluated for their ability to modulate epigenetic markers in cancer cells. The results indicated that these compounds could effectively inhibit LSD1 activity, leading to altered gene expression patterns associated with tumor progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN5O2S |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 892738-18-0 |
| Purity | Typically ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
